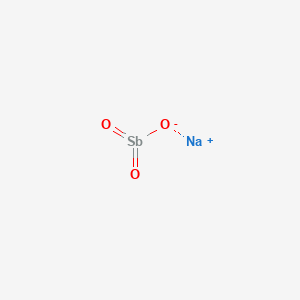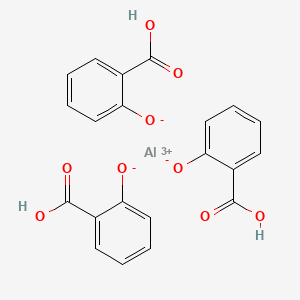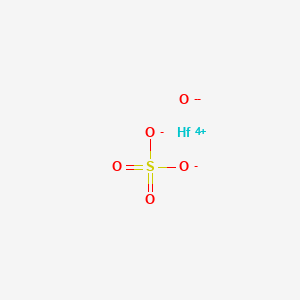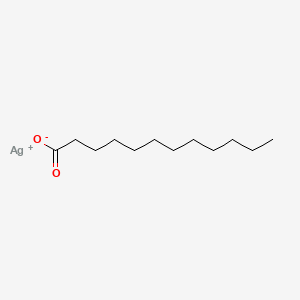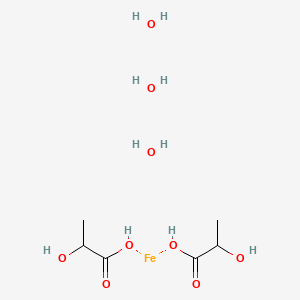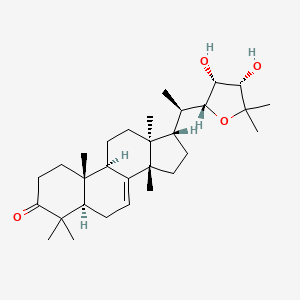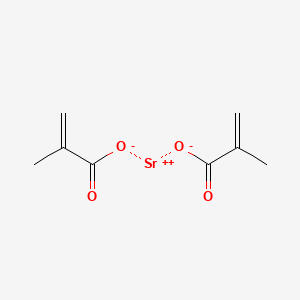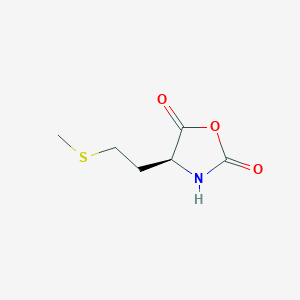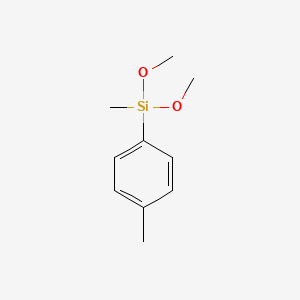
Pigment Green 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is the iron complex of 1-nitroso-2-naphthol and was first reported by Otto Hoffmann in 1885 . This pigment is known for its vibrant green color and is used in various applications, including art materials and industrial products.
Preparation Methods
The preparation of Pigment Green 8 involves the synthesis of the iron complex of 1-nitroso-2-naphthol. The process typically includes the following steps:
Synthesis of 1-nitroso-2-naphthol: This compound is synthesized by nitration of 2-naphthol followed by reduction.
Formation of the iron complex: The 1-nitroso-2-naphthol is then reacted with an iron salt, such as iron(II) sulfate, under controlled conditions to form the this compound complex.
Industrial production methods often involve coating processes where the pigment is coated onto a core material like kaolin to enhance its properties .
Chemical Reactions Analysis
Pigment Green 8 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the pigment’s structure and color.
Substitution: The nitroso group in the pigment can undergo substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pigment Green 8 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations and as a tracer in analytical chemistry.
Biology: The pigment is used in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostics.
Mechanism of Action
The mechanism of action of Pigment Green 8 involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, leading to its characteristic green color. At the molecular level, the iron complex interacts with various substrates, potentially altering their properties. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Pigment Green 8 can be compared with other green pigments such as:
Phthalocyanine Green: This pigment is derived from phthalocyanine blue by chlorination and is known for its high stability and intensity.
Malachite Green: A traditional pigment used in art, derived from the mineral malachite.
Verdigris: A copper-based pigment known for its historical use in art.
This compound is unique due to its specific chemical structure and the vibrant green color it produces. Its stability and versatility make it a valuable pigment in various applications.
Properties
CAS No. |
16143-80-9 |
|---|---|
Molecular Formula |
C20H12FeN2O4.C10H6NO2.Na |
Molecular Weight |
595.322 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


